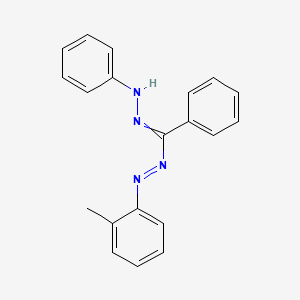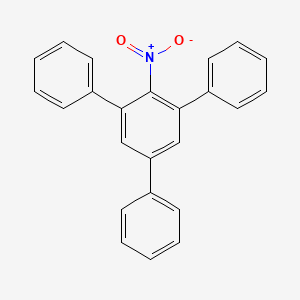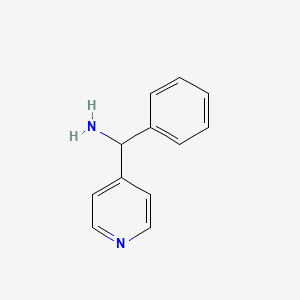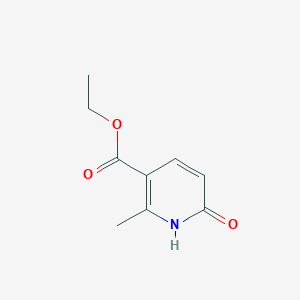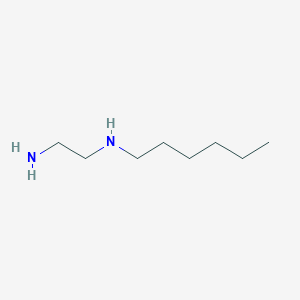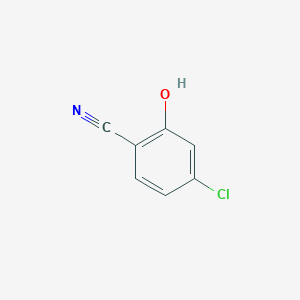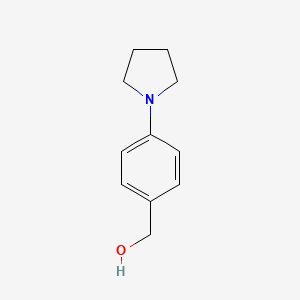
(4-Pyrrolidin-1-ylphenyl)methanol
Overview
Description
“(4-Pyrrolidin-1-ylphenyl)methanol” is a chemical compound with the CAS Number: 676245-12-8 . It has a molecular weight of 177.25 and its IUPAC name is [4-(1-pyrrolidinyl)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Organocatalysis in Asymmetric Synthesis
(4-Pyrrolidin-1-ylphenyl)methanol and its derivatives have been explored as efficient organocatalysts. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from L-proline, showcased efficacy as a bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with significant enantiomeric excess (Lattanzi, 2006).
Biocatalysis for Chiral Synthesis
The compound's derivatives have been pivotal in biocatalytic processes for producing chiral intermediates. Notably, a study detailed the biotransformation of (4-chlorophenyl)-(pyridin-2-yl)methanone to its corresponding S-enantiomer using Kluyveromyces sp., emphasizing the role of aqueous two-phase systems in enhancing enantioselectivity and yield (Ni, Zhou, & Sun, 2012). Another study utilized recombinant E. coli in a liquid-liquid biphasic microreaction system for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, achieving high yield and enantiomeric excess through an innovative microreaction platform (Chen et al., 2021).
Electro-Optic Materials
Derivatives of this compound have been synthesized and incorporated into electro-optic materials. One study described the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives for use in nonlinear optical/electro-optic applications, showcasing the potential of pyrrolidine derivatives in advanced material science (Facchetti et al., 2003).
Asymmetric Bioreduction of Bulky Derivatives
Cryptococcus sp. was employed for the enantioselective bioreduction of 2-benzoylpyridine derivatives to (S)-alcohols, demonstrating the compound's relevance in the synthesis of enantiopure alcohols. The study highlighted the effectiveness of aqueous hydrophilic ionic liquid media in achieving excellent enantioselectivity (Xu et al., 2017).
Corrosion Inhibition
Triazole derivatives, closely related to this compound, were evaluated as corrosion inhibitors for mild steel in acidic media. These studies exemplify the compound's broader applicability beyond synthetic organic chemistry into materials science and engineering (Ma et al., 2017).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrrolidine compounds, such as “(4-Pyrrolidin-1-ylphenyl)methanol”, have potential in drug discovery due to their versatile scaffold . They can efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .
Properties
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRBAHGHXSPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406899 | |
| Record name | (4-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676245-12-8 | |
| Record name | (4-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(pyrrolidin-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Thr4,Gly7]OT](/img/structure/B1587677.png)



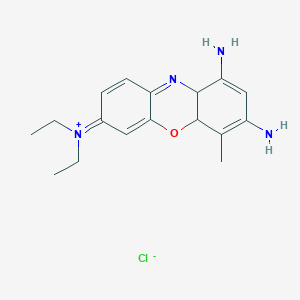
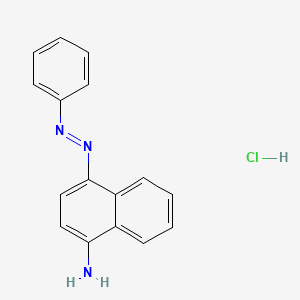
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)
